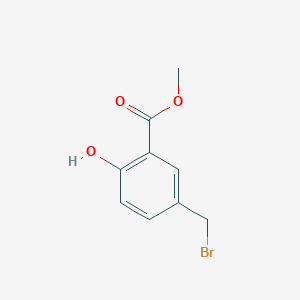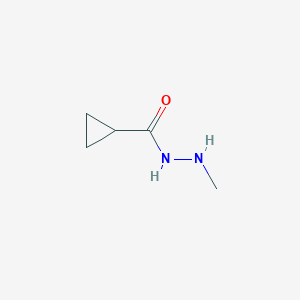
N'-methylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Methylcyclopropanecarbohydrazide is an organic compound with the molecular formula C5H10N2O. It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is converted to a carbohydrazide and further methylated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-Methylcyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate to form cyclopropanecarbohydrazide, which is then methylated using methyl iodide under basic conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of N’-methylcyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Methylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-methylcyclopropanecarboxylic acid, while reduction could produce N’-methylcyclopropylamine .
Applications De Recherche Scientifique
N’-Methylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’-methylcyclopropanecarbohydrazide exerts its effects involves interactions with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarbohydrazide: Similar structure but lacks the methyl group.
N-Methylhydrazine: Contains the methylated hydrazine group but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: The parent compound without the hydrazide group.
Uniqueness
N’-Methylcyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a methylated hydrazide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C5H10N2O |
|---|---|
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
N'-methylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C5H10N2O/c1-6-7-5(8)4-2-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
Clé InChI |
XBQFNMGWVKQHLB-UHFFFAOYSA-N |
SMILES canonique |
CNNC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


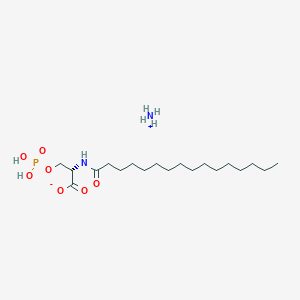
![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)
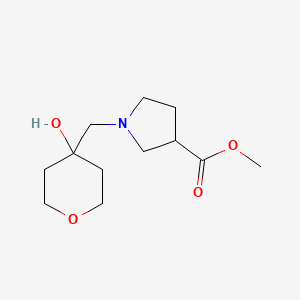
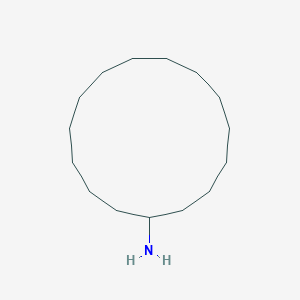
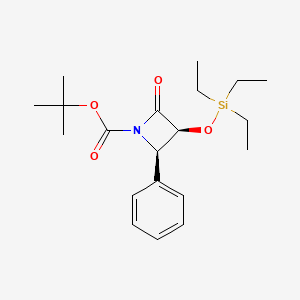
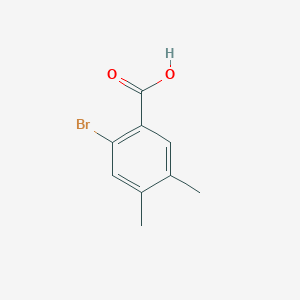
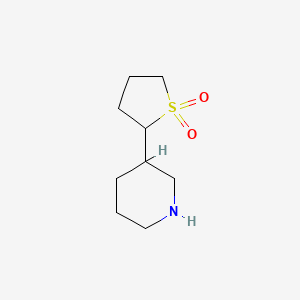
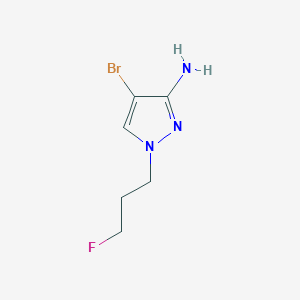
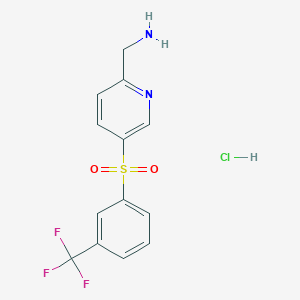
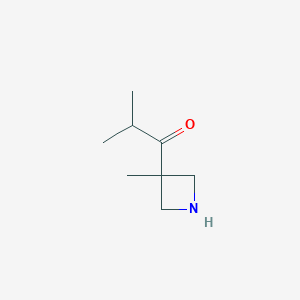
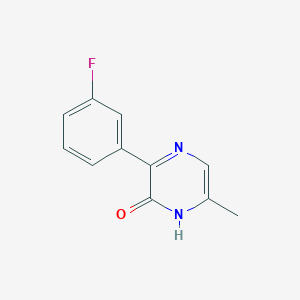

![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)
